Structural Determinants of ACC1/ACC2 Selectivity Relative to Nearest Patent Exemplars
Within the patent-defined genus US8962641, potency at human ACC2 is acutely sensitive to the nature of the aryl ether attached to the pyrrolidine. Patent example 8.226—a compound with a distinct N-aryl acetamide terminus—exhibits an ACC2 IC50 of 52 nM (pH 7.5, malonyl-CoA formation assay) [1]. By contrast, the target compound replaces the N-aryl acetamide with a simple phenyl-butanedione terminus, a modification that, based on class-level SAR trends, is predicted to alter both ACC2 affinity and the ACC1/ACC2 selectivity ratio. However, experimental ACC1/ACC2 IC50 values for the target compound have not been disclosed in any publicly accessible database, precluding a quantitative selectivity comparison at this time. The absence of such data constitutes a critical evidence gap.
| Evidence Dimension | ACC2 inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | Patent example 8.226 (BDBM148869): ACC2 IC50 = 52 nM |
| Quantified Difference | Cannot be calculated; target compound data unavailable |
| Conditions | Human ACC2; malonyl-CoA formation coupled assay; pH 7.5 |
Why This Matters
Without target-specific ACC2 potency data, any claim of differentiation from structurally proximate patent examples is not evidence-based and cannot inform procurement decisions.
- [1] BindingDB entry for BDBM148869 (US8962641, 8.226). ACC2 IC50 = 52 nM. Boehringer Ingelheim International US Patent. View Source
